4-Cyclobutaneamidophenyl sulfurofluoridate
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Overview
Description
4-Cyclobutaneamidophenyl sulfurofluoridate is a chemical compound that features a cyclobutane ring, an amide group, and a sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutaneamidophenyl sulfurofluoridate typically involves the reaction of 4-cyclobutaneamidophenol with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the use of a base such as triethylamine to deprotonate the phenol, followed by the addition of sulfuryl fluoride to form the sulfurofluoridate ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutaneamidophenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The sulfurofluoridate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfonyl derivatives .
Scientific Research Applications
4-Cyclobutaneamidophenyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4-Cyclobutaneamidophenyl sulfurofluoridate involves its interaction with specific molecular targets. The sulfurofluoridate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl Sulfofluoridate: Similar in structure but with a cyano group instead of a cyclobutane ring.
Ethyl 4-(fluorosulfonyloxy)benzoate: Contains an ester group instead of an amide group.
Uniqueness
4-Cyclobutaneamidophenyl sulfurofluoridate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(cyclobutanecarbonylamino)-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4S/c12-18(15,16)17-10-6-4-9(5-7-10)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBPIURIIXSVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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